5-METHYL-N-(2-METHYL-5-NITROPHENYL)-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE
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Overview
Description
5-METHYL-N-(2-METHYL-5-NITROPHENYL)-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a methyl group, a nitrophenyl group, and a phenyl group attached to an oxazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-(2-METHYL-5-NITROPHENYL)-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-(2-METHYL-5-NITROPHENYL)-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-METHYL-N-(2-METHYL-5-NITROPHENYL)-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-METHYL-N-(2-METHYL-5-NITROPHENYL)-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of an oxazole ring.
5-Methyl-2-(4-nitrophenyl)-1,3-oxazole: Similar in structure but lacks the carboxamide group.
Uniqueness
5-METHYL-N-(2-METHYL-5-NITROPHENYL)-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to the presence of both the oxazole ring and the carboxamide group, which impart specific chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methyl-N-(2-methyl-5-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-8-9-14(21(23)24)10-15(11)19-18(22)16-12(2)25-20-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSMQVHGTZZYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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